![molecular formula C14H18N2O2S2 B3175322 1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine CAS No. 956576-69-5](/img/structure/B3175322.png)
1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine
Descripción general
Descripción
1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine is an organic compound with the molecular formula C14H18N2O2S2 and a molecular weight of 310.44 g/mol . This compound is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to a sulfonyl group and a piperidine ring. It is commonly used in chemical and biological research due to its unique reactivity and structural properties .
Métodos De Preparación
The synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine typically involves the reaction of 4-isothiocyanatobenzenesulfonyl chloride with 3,5-dimethylpiperidine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives under strong oxidizing conditions.
Reduction Reactions: The compound can undergo reduction reactions to form sulfoxide or sulfide derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows the compound to modify the function of these biomolecules, leading to various biological effects . The sulfonyl group also contributes to the compound’s reactivity and stability .
Comparación Con Compuestos Similares
1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine can be compared with other similar compounds such as 1-[(4-Isothiocyanatophenyl)sulfonyl]azepane . While both compounds contain the isothiocyanate and sulfonyl groups, they differ in the structure of the piperidine ring. The azepane derivative has a seven-membered ring, which can lead to different reactivity and biological properties . This highlights the uniqueness of this compound in terms of its structural and functional characteristics .
Propiedades
IUPAC Name |
1-(4-isothiocyanatophenyl)sulfonyl-3,5-dimethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-11-7-12(2)9-16(8-11)20(17,18)14-5-3-13(4-6-14)15-10-19/h3-6,11-12H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICQGBDHPDLART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N=C=S)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601190789 | |
| Record name | 1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601190789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-69-5 | |
| Record name | 1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601190789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxybenzamide](/img/structure/B3175240.png)
![methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B3175243.png)
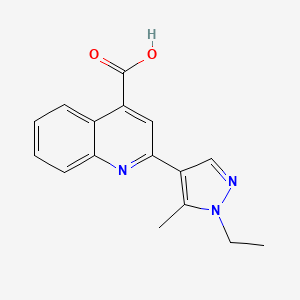
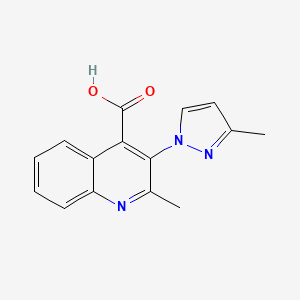
![2-{[(4-Methyl-2,5-dioxoimidazolidin-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B3175257.png)
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3175259.png)
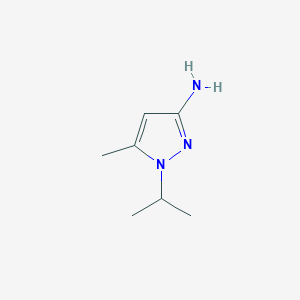
![Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B3175285.png)
![1-[(4-Isothiocyanatophenyl)sulfonyl]azepane](/img/structure/B3175294.png)

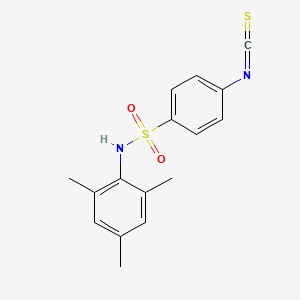
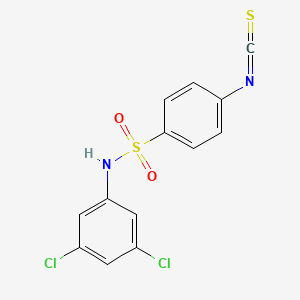
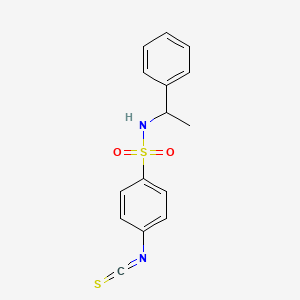
![1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3175337.png)
